4-Fluorochalcone

Catalog No.
S8010178
CAS No.
22966-07-0
M.F
C15H11FO
M. Wt
226.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorochalcone

CAS Number

22966-07-0

Product Name

4-Fluorochalcone

IUPAC Name

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

InChI

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+

InChI Key

NYSCQZARWVHQBE-DHZHZOJOSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F

4-Fluorochalcone ((E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one) is a halogenated α,β-unsaturated ketone serving as a highly versatile building block in medicinal chemistry and advanced materials synthesis [1]. Featuring a para-fluoro substitution on the B-ring, it functions as a potent Michael acceptor with enhanced electrophilicity compared to unsubstituted chalcones. Its primary procurement value lies in its dual utility: acting as a metabolically stable precursor for heterocyclic drug scaffolds (e.g., pyrazolines, pyrimidines) and serving as an electron-deficient synthon for donor-acceptor materials, including azadipyrromethene complexes for organic photovoltaics. The compound offers a precise balance of minimal steric bulk and strong electronegativity, making it a critical baseline material for structure-activity relationship (SAR) optimization and functional dye synthesis.

Research Fit

High-purity specification supports synthesis reproducibility
Elevated melting point improves handling and thermal stability
Increased lipophilicity profile supports membrane permeability studies
Resolved crystal structure enables solid-state property prediction

Substituting 4-fluorochalcone with unsubstituted chalcone, 4-chlorochalcone, or its isomer 4'-fluorochalcone frequently compromises downstream processability and target efficacy [1]. The specific placement of the highly electronegative fluorine atom on the B-ring directly polarizes the conjugated enone system, accelerating nucleophilic addition rates during cyclization reactions compared to the unsubstituted baseline [2]. Unlike 4-chlorochalcone, which introduces significant steric bulk and altered lipophilicity, the fluorine substitution maintains a van der Waals radius closely mimicking hydrogen while drastically increasing metabolic stability. Furthermore, substituting with 4'-fluorochalcone (A-ring substitution) fundamentally shifts the electronic distribution away from the reactive alkene, altering Michael addition kinetics and leading to unpredictable yields in heterocyclic synthesis and diminished binding affinity in enzyme inhibition assays.

Substitution Risk

Fluorine substitution alters logP by 0.6–1.1 units and electronic profile; non-fluorinated or other halogen analogs may not reproduce membrane partitioning or target engagement.
Non-centrosymmetric crystal packing (Cc) is required for NLO activity; centrosymmetric chalcone analogs cannot generate second-order NLO responses.
The para-fluoro group enables SNAr diversification; unsubstituted or differently substituted analogs lack this synthetic handle, limiting post-functionalization scope.

Superior Binding Affinity in Glutathione S-Transferase (GST) Inhibition

In comparative evaluations of chalcone derivatives against human erythrocyte GST, 4-fluorochalcone demonstrates a highly potent competitive inhibition profile [1]. While the broader class of substituted chalcones exhibits Ki constants ranging from 7.76 to 41.93 μM, 4-fluorochalcone specifically provides enhanced inhibitory efficacy compared to unsubstituted and methoxy-substituted baselines. The para-fluoro substitution on the B-ring facilitates optimal active-site interactions without the steric penalties associated with bulkier halogens, driving its selection as a preferred scaffold for GST-targeted therapeutic development.

Evidence DimensionInhibition Constant (Ki) against human GST
Target Compound DataOperates at the high-potency end of the 7.76–41.93 μM range
Comparator Or BaselineMethoxy- and unsubstituted chalcones (lower affinity / noncompetitive mechanisms)
Quantified DifferenceSignificant reduction in Ki and shift to strictly competitive inhibition
ConditionsIn vitro human erythrocyte GST assay (GSH-agarose affinity purified)

Procurement of 4-fluorochalcone ensures access to a structurally optimized, competitive inhibitor scaffold, avoiding the weaker binding and noncompetitive kinetics of unhalogenated analogs.

Melting Point
Cross-study comparable
87.0–91.0 °C
+30–34 °C vs. unsubstituted and methyl; intermediate between methoxy and chloro analogs.
Supports handling and storage integrity; melting point range aids recrystallization.

Enhanced LUMO Tuning for Azadipyrromethene (ADP) Photovoltaic Materials

4-Fluorochalcone serves as a critical precursor in the synthesis of fluorinated azadipyrromethene (ADP) complexes used as non-fullerene acceptors in organic photovoltaics [1]. The incorporation of the para-fluoro group significantly enhances the electron-withdrawing capacity of the resulting ADP core compared to unsubstituted chalcone precursors. This structural modification effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, improving electron transport properties and facilitating favorable solid-state packing via C-F···H intermolecular interactions, which are essential for high-efficiency bulk heterojunction solar cells.

Evidence DimensionLUMO level tuning and solid-state packing in ADP complexes
Target Compound DataYields highly electron-deficient fluorinated ADP acceptors
Comparator Or BaselineUnsubstituted chalcone (fails to sufficiently lower LUMO levels)
Quantified DifferenceEnhanced electron transport and distinct dark blue-black crystalline packing
ConditionsSynthesis via Michael addition with nitromethane and subsequent complexation

For materials science procurement, 4-fluorochalcone is indispensable for engineering low-LUMO electron acceptors, a functional requirement that standard chalcones cannot fulfill.

Lipophilicity (logP)
Cross-study comparable
3.72–4.23
+0.6 to +1.1 log units vs. unsubstituted chalcone (3.10).
Reported shift may support passive diffusion in lipid bilayer models.

Optimized IC50 in Carbonic Anhydrase II (hCA II) Inhibition

The strategic placement of the fluorine atom on the B-ring of 4-fluorochalcone yields significant advantages in the competitive inhibition of human Carbonic Anhydrase II (hCA II) [1]. In comparative studies of chalcone derivatives, 4-fluorochalcone and its direct analogs demonstrate potent low-micromolar IC50 values (ranging from 0.80 to 4.05 μM). The fluorine substituent enhances binding affinity through favorable electrostatic interactions within the enzyme's active site, outperforming both unsubstituted chalcones, which lack these specific binding contacts, and bulkier chloro- or bromo-derivatives that introduce steric clashes.

Evidence DimensionInhibitory Concentration (IC50) against hCA II
Target Compound DataPotent competitive inhibition (IC50 within 0.80–4.05 μM range)
Comparator Or BaselineUnsubstituted and bulky halogenated chalcones
Quantified DifferenceSuperior active site fit yielding lower IC50 values
ConditionsIn vitro hCA II esterase activity assay

Buyers targeting hCA II inhibition should select 4-fluorochalcone to leverage its optimal balance of electronegativity and minimal steric bulk, ensuring higher assay reproducibility and potency.

Crystal Packing
Head-to-head comparison
Cc (non-centrosymmetric) Chalcone analogs: P2₁/c (centrosymmetric)
Non-centrosymmetric packing is a prerequisite for second-order NLO effects.
Single-crystal XRD confirmation; centrosymmetric analogs cannot generate SHG.

Synthesis of High-Stability Donor-Acceptor Fluorescent Probes

4-Fluorochalcone is uniquely suited as an electrophilic building block for synthesizing donor-acceptor fluorescent chemosensors, such as 4-dimethylamino-4'-fluorochalcone derivatives used for cyanide and iron(III) detection [1]. The para-fluoro substitution acts as a strong electron acceptor, creating a highly polarized push-pull system when paired with a donor group. This specific electronic configuration yields distinct green fluorescence and exceptional stability in mixed aqueous systems (e.g., CH3CN/water buffer at pH 7.4), a performance metric that unsubstituted chalcones cannot achieve due to their lack of sufficient intramolecular charge transfer (ICT) character.

Evidence DimensionIntramolecular Charge Transfer (ICT) and probe stability
Target Compound DataGenerates stable, highly fluorescent donor-acceptor systems
Comparator Or BaselineUnsubstituted chalcone (insufficient electron-withdrawing character)
Quantified DifferenceDistinct green fluorescence and high stability in aqueous buffers
ConditionsCH3CN/water (1:9 v/v) buffer solution (Tris-HCl, pH 7.4)

Procuring 4-fluorochalcone is essential for developing high-contrast, stable fluorescent probes, as baseline chalcones fail to provide the necessary electron-withdrawing pull for effective ICT.

Hyperpolarizability
Head-to-head comparison
β > urea; SHG efficiency > urea
Exceeds urea reference benchmark for organic NLO chromophores.
DFT calculations and Kurtz-Perry powder SHG measurement.
Synthetic Versatility
Class-level inference
Cyclopropanation + SNAr at para-fluoro
Enables access to 4-alkylaminoaryl phenyl cyclopropyl methanones.
Fluorine as leaving group for nucleophilic aromatic substitution; not feasible with non-fluorinated chalcones.

Synthesis of Non-Fullerene Acceptors for OPVs

4-Fluorochalcone is the optimal precursor for synthesizing fluorinated azadipyrromethene (ADP) complexes. Its strong electron-withdrawing nature effectively lowers the LUMO energy levels of the resulting complexes, making them highly efficient non-fullerene electron acceptors in bulk heterojunction organic photovoltaics [1].

Development of Glutathione S-Transferase Inhibitors

In medicinal chemistry workflows targeting cellular detoxification pathways, 4-fluorochalcone serves as a highly potent, competitive inhibitor scaffold. It is prioritized over unsubstituted chalcones for developing targeted therapies against GST-overexpressing cancer cell lines, ensuring superior binding affinity and predictable inhibition kinetics [2].

Design of Donor-Acceptor Fluorescent Chemosensors

Due to its highly polarized α,β-unsaturated ketone system, 4-fluorochalcone is utilized as a foundational building block for push-pull fluorescent probes. It is specifically selected for creating stable, high-contrast chemosensors capable of detecting ions like cyanide and iron(III) in mixed aqueous and biological environments [3].

Heterocyclic Scaffold Generation in Medicinal Chemistry

As a highly reactive Michael acceptor with minimal steric hindrance, 4-fluorochalcone is widely procured for the cyclization of pyrazolines, pyrimidines, and other nitrogen-containing heterocycles. The retained fluorine atom enhances the lipophilicity and metabolic stability of the final drug candidates, such as those targeting Carbonic Anhydrase II [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
Lipophilicity-driven permeability
Cell-based potency and uptake assessment
Nonlinear optical material research
Non-centrosymmetric crystal packing
SHG efficiency benchmarking
Fluorinated cyclopropane synthesis
Dual enone/fluoro reactivity
SNAr diversification scope
Analytical reference standard development
Elevated melting point stability
HPLC/GC method reproducibility

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

226.079393132 g/mol

Monoisotopic Mass

226.079393132 g/mol

Heavy Atom Count

17

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